molecular formula C16H22N2O4 B12990281 2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid

2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid

Cat. No.: B12990281
M. Wt: 306.36 g/mol
InChI Key: VQPMVJLPPXJKDE-UHFFFAOYSA-N
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Description

2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrrolidine ring through cyclization reactions. The benzyloxy group can be introduced via nucleophilic substitution reactions, and the acetic acid moiety is often added through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of fine chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions, while the benzyloxy group may enhance binding affinity through π-π interactions. The acetic acid moiety can participate in ionic interactions, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally similar compound with a lactam ring, known for its biological activity.

    Pyrrolidin-2,5-dione: Another related compound with potential medicinal applications.

    Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various chemical reactions.

Uniqueness

2-(3-((3-(Benzyloxy)-3-oxopropyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy group, in particular, differentiates it from other pyrrolidine derivatives and enhances its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2-[3-[(3-oxo-3-phenylmethoxypropyl)amino]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C16H22N2O4/c19-15(20)11-18-9-7-14(10-18)17-8-6-16(21)22-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,19,20)

InChI Key

VQPMVJLPPXJKDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NCCC(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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